molecular formula C20H21ClN2O3 B247146 N-[7-chloro-1-(4-isopropoxybenzyl)-2-oxo-2,3-dihydro-1H-indol-3-yl]acetamide

N-[7-chloro-1-(4-isopropoxybenzyl)-2-oxo-2,3-dihydro-1H-indol-3-yl]acetamide

Cat. No. B247146
M. Wt: 372.8 g/mol
InChI Key: GNZGIWVTUZQWJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[7-chloro-1-(4-isopropoxybenzyl)-2-oxo-2,3-dihydro-1H-indol-3-yl]acetamide is a chemical compound that belongs to the class of indole derivatives. This compound has been synthesized using various methods and has shown potential for use as a drug. The compound's mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been studied extensively.

Mechanism of Action

N-[7-chloro-1-(4-isopropoxybenzyl)-2-oxo-2,3-dihydro-1H-indol-3-yl]acetamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. The compound has also been shown to inhibit the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
N-[7-chloro-1-(4-isopropoxybenzyl)-2-oxo-2,3-dihydro-1H-indol-3-yl]acetamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including topoisomerase II and COX-2. The compound has also been shown to induce DNA damage and inhibit the expression of various genes involved in cell proliferation and survival.

Advantages and Limitations for Lab Experiments

N-[7-chloro-1-(4-isopropoxybenzyl)-2-oxo-2,3-dihydro-1H-indol-3-yl]acetamide has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to have potent anticancer and anti-inflammatory effects. However, the compound's limitations include its low solubility in water and its potential toxicity, which may limit its use in vivo.

Future Directions

There are several future directions for the study of N-[7-chloro-1-(4-isopropoxybenzyl)-2-oxo-2,3-dihydro-1H-indol-3-yl]acetamide. These include further studies of its mechanism of action, optimization of its synthesis method, and evaluation of its potential use as a drug in vivo. Additionally, the compound's potential as a scaffold for the development of new drugs should be explored.
In conclusion, N-[7-chloro-1-(4-isopropoxybenzyl)-2-oxo-2,3-dihydro-1H-indol-3-yl]acetamide has shown potential for use as a drug due to its potent anticancer and anti-inflammatory effects. The compound's mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied. Further research is needed to fully understand the compound's potential as a drug and to optimize its synthesis method.

Synthesis Methods

N-[7-chloro-1-(4-isopropoxybenzyl)-2-oxo-2,3-dihydro-1H-indol-3-yl]acetamide can be synthesized using various methods. One of the most common methods is the reaction of 7-chloro-1H-indole-3-acetic acid with 4-isopropoxybenzyl chloride in the presence of a base such as triethylamine. The resulting product is then reacted with chloroacetyl chloride in the presence of a base such as pyridine to obtain N-[7-chloro-1-(4-isopropoxybenzyl)-2-oxo-2,3-dihydro-1H-indol-3-yl]acetamide.

Scientific Research Applications

N-[7-chloro-1-(4-isopropoxybenzyl)-2-oxo-2,3-dihydro-1H-indol-3-yl]acetamide has been studied extensively for its potential use as a drug. It has shown potential as an anticancer agent, and its mechanism of action has been studied in various cancer cell lines. The compound has also been studied for its potential use as an anti-inflammatory agent and has shown promising results in animal models.

properties

Molecular Formula

C20H21ClN2O3

Molecular Weight

372.8 g/mol

IUPAC Name

N-[7-chloro-2-oxo-1-[(4-propan-2-yloxyphenyl)methyl]-3H-indol-3-yl]acetamide

InChI

InChI=1S/C20H21ClN2O3/c1-12(2)26-15-9-7-14(8-10-15)11-23-19-16(5-4-6-17(19)21)18(20(23)25)22-13(3)24/h4-10,12,18H,11H2,1-3H3,(H,22,24)

InChI Key

GNZGIWVTUZQWJF-UHFFFAOYSA-N

SMILES

CC(C)OC1=CC=C(C=C1)CN2C(=O)C(C3=C2C(=CC=C3)Cl)NC(=O)C

Canonical SMILES

CC(C)OC1=CC=C(C=C1)CN2C(=O)C(C3=C2C(=CC=C3)Cl)NC(=O)C

Origin of Product

United States

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